

KZR-504: A Dipeptide-Based Selective Inhibitor of the Immunoproteasome Subunit LMP2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KZR-504 is a potent and highly selective dipeptide epoxyketone inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2 or β 1i). Its discovery represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. By selectively targeting a specific catalytic subunit of the immunoproteasome, **KZR-504** offers the potential for a more refined immunomodulatory effect with an improved safety profile compared to broader proteasome inhibitors. This technical guide provides a comprehensive overview of **KZR-504**, including its discovery, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its synthesis and characterization.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in maintaining protein homeostasis. In hematopoietic cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed. The immunoproteasome contains three distinct catalytic β -subunits: LMP2 (β 1i), MECL-1 (β 2i), and LMP7 (β 5i), which replace their constitutive counterparts (β 1, β 2, and β 5). The immunoproteasome is crucial for processing antigens for presentation by MHC class I molecules and is implicated in the regulation of cytokine production and T-cell differentiation.[1]

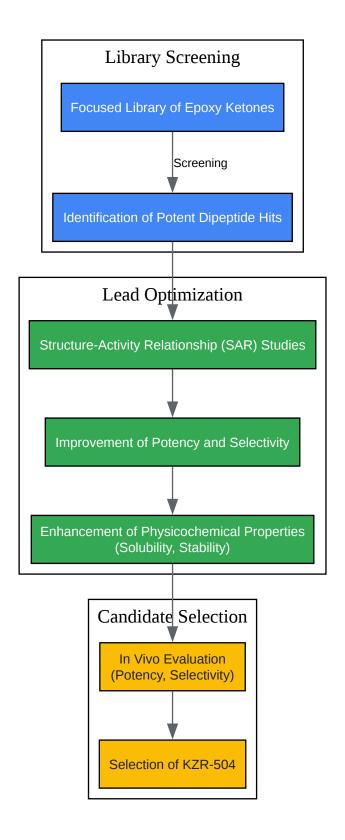


Dysregulation of the immunoproteasome has been linked to the pathogenesis of various autoimmune diseases. Consequently, selective inhibition of immunoproteasome subunits has emerged as a promising therapeutic strategy.[2] **KZR-504** was identified through the screening of a focused library of epoxy ketones, which revealed a series of potent dipeptides.[1][3] Subsequent optimization led to the discovery of **KZR-504** (also referred to as compound 12 in scientific literature), a highly selective inhibitor of the LMP2 subunit.[1]

Discovery and Optimization of KZR-504

The discovery of **KZR-504** was a result of a systematic drug discovery campaign aimed at identifying selective inhibitors of the immunoproteasome.





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Caption: A logical workflow diagram illustrating the discovery and optimization process of **KZR-504**.

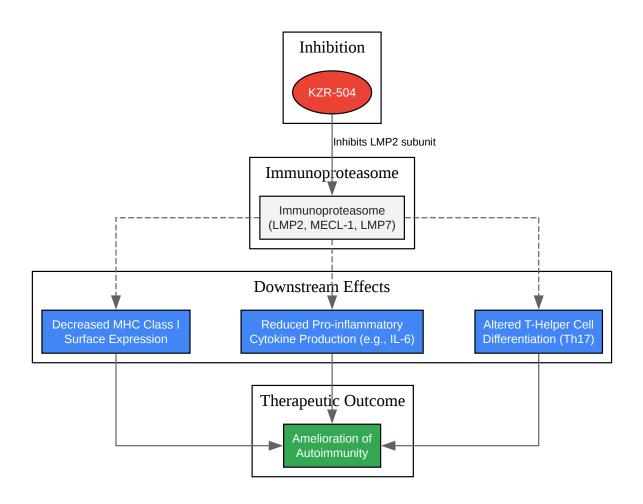
The process began with the screening of a focused library of epoxy ketones, which led to the identification of a series of potent dipeptides.[1][3] Through structure-activity relationship (SAR) studies, this dipeptide series was optimized to enhance potency, selectivity, and in vivo stability, culminating in the identification of **KZR-504**.[1] A key modification involved the replacement of a p-methoxyphenylalanine residue with serine, which diminished a hydrophobic interaction with a non-target residue and significantly improved solubility and stability while maintaining high selectivity for LMP2.[1]

Mechanism of Action and Signaling Pathways

KZR-504 is a covalent inhibitor that irreversibly binds to the N-terminal threonine residue in the active site of the LMP2 subunit of the immunoproteasome.[1] By inhibiting the caspase-like activity of the immunoproteasome, **KZR-504** can modulate downstream signaling pathways involved in the inflammatory response.

Inhibition of LMP2 has been shown to be a key component in achieving a therapeutic effect in autoimmune disease models.[4] While selective inhibition of LMP7 alone has limited effects, co-inhibition of LMP2 and LMP7 has been demonstrated to impair MHC class I cell surface expression, reduce the secretion of pro-inflammatory cytokines such as IL-6, and affect the differentiation of naïve T helper cells into Th17 cells.[4] This suggests a synergistic role for the inhibition of both subunits in ameliorating autoimmunity.





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Caption: Signaling pathway illustrating the mechanism of action of **KZR-504** and its downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for KZR-504.

Table 1: In Vitro Potency and Selectivity of KZR-504



Target Subunit	IC50 (nM)	Reference	
LMP2 (β1i)	51	[1][3]	
LMP7 (β5i)	4,274	[1][3]	
β5c	>25,000	[1]	
MECL-1 (β2i)	>25,000	[1]	
β2c	>25,000	[1]	
β1c	>25,000	[1]	

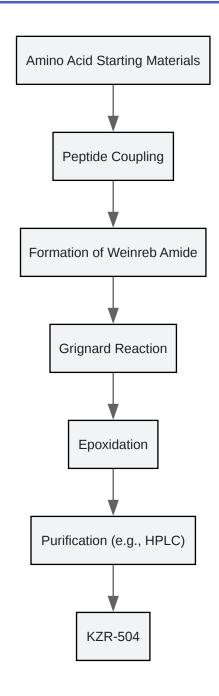
Table 2: In Vivo Activity of KZR-504

Parameter	Value	Species	Reference
Target Inhibition (>50%)	>1 mg/kg	Mouse	[1][3]
Permeability	Significantly lower than other tested compounds	N/A	[1][3]

Experimental Protocols General Synthesis of Dipeptide Epoxyketone Inhibitors (e.g., KZR-504)

The synthesis of **KZR-504** and similar dipeptide epoxyketones generally follows a multi-step process involving peptide coupling and the formation of the epoxyketone warhead. The following is a generalized protocol based on the synthesis of similar compounds.





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Caption: A generalized workflow for the synthesis of KZR-504.

Materials:

- Protected amino acids (e.g., Boc-Ser(tBu)-OH, Boc-Phe-OH)
- Peptide coupling reagents (e.g., HATU, HOBt, EDC)



- Bases (e.g., DIPEA, NMM)
- Solvents (e.g., DMF, DCM)
- N,O-Dimethylhydroxylamine hydrochloride
- Grignard reagent (e.g., isopropenylmagnesium bromide)
- Oxidizing agent for epoxidation (e.g., m-CPBA or sodium hypochlorite)
- Deprotection reagents (e.g., TFA)
- Purification supplies (e.g., HPLC columns, solvents)

Procedure:

- Peptide Coupling: The protected dipeptide backbone is assembled using standard solutionphase peptide synthesis techniques. The C-terminal amino acid is coupled with the Nterminal amino acid using a suitable coupling reagent and base in an appropriate solvent.
- Weinreb Amide Formation: The carboxylic acid of the dipeptide is converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.
- Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as isopropenylmagnesium bromide, to form the corresponding vinyl ketone.
- Epoxidation: The vinyl ketone is subjected to epoxidation using an oxidizing agent like m-CPBA or sodium hypochlorite to yield the epoxyketone.
- Deprotection: Any remaining protecting groups are removed using appropriate deprotection conditions (e.g., TFA for Boc groups).
- Purification: The final product, KZR-504, is purified to a high degree using techniques such
 as reversed-phase high-performance liquid chromatography (RP-HPLC). The purified
 compound is characterized by mass spectrometry and NMR to confirm its identity and purity.



Proteasome Constitutive/Immunoproteasome Subunit ELISA (ProCISE) Assay

The ProCISE assay is a quantitative method to measure the specific activity of individual proteasome subunits in cellular lysates.

Materials:

- Cell lysate (e.g., from MOLT-4 human T cell leukemia cells)
- Assay buffer (typically Tris-based with ATP and MgCl2)
- Biotinylated proteasome active site probe
- Streptavidin-coated plates
- Antibodies specific for each proteasome subunit (LMP2, LMP7, β5, etc.)
- HRP-conjugated secondary antibody
- TMB substrate
- Plate reader

Procedure:

- Lysate Preparation: Cells are lysed in a buffer that preserves proteasome activity. Protein concentration is determined using a standard method (e.g., BCA assay).
- Inhibitor Treatment: The cell lysate is incubated with varying concentrations of KZR-504 or a vehicle control for a specified period.
- Probe Labeling: A biotinylated covalent proteasome probe is added to the lysate to label the
 active proteasome subunits that have not been inhibited by KZR-504.
- Capture: The probe-labeled proteasomes are captured on streptavidin-coated microplates.



- Subunit Detection: The captured proteasomes are then incubated with primary antibodies specific to each of the proteasome subunits of interest.
- Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added, followed by the addition of a TMB substrate. The colorimetric reaction is stopped, and the absorbance is read on a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

KZR-504 is a highly selective and potent dipeptide inhibitor of the immunoproteasome subunit LMP2. Its discovery and characterization have provided a valuable chemical probe to further elucidate the role of LMP2 in immune function and a promising lead compound for the development of targeted therapies for autoimmune diseases. The detailed methodologies and data presented in this technical guide are intended to facilitate further research and development in this important area of medicinal chemistry and immunology.

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- To cite this document: BenchChem. [KZR-504: A Dipeptide-Based Selective Inhibitor of the Immunoproteasome Subunit LMP2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608407#discovery-of-kzr-504-as-a-dipeptide]



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